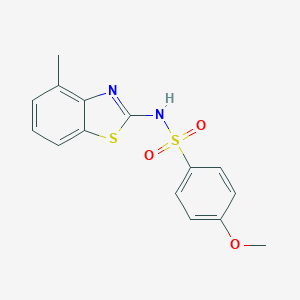![molecular formula C17H23NO2 B310304 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B310304.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide, commonly known as CELE, is a chemical compound that has been extensively studied in scientific research. This compound is a member of the benzamide family and has been found to have potential applications in the field of medicine. In
Wirkmechanismus
The mechanism of action of CELE is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and the inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CELE has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CELE is that it has been extensively studied, and its mechanism of action is relatively well-understood. This makes it a useful tool for researchers investigating the role of COX-2 in various diseases. However, one limitation of CELE is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not well-established.
Zukünftige Richtungen
There are a number of future directions for research on CELE. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of arthritis and other inflammatory conditions. Further research is needed to fully understand the potential applications of CELE in these areas.
Synthesemethoden
CELE can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with 1-cyclohexen-1-yl ethylamine to form the final product, CELE.
Wissenschaftliche Forschungsanwendungen
CELE has been found to have potential applications in the field of medicine. It has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H23NO2 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
TWSSELSBDOAMIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















